molecular formula C13H9NO2Se B1671041 Ebselen Oxide CAS No. 104473-83-8

Ebselen Oxide

Cat. No.: B1671041
CAS No.: 104473-83-8
M. Wt: 290.19 g/mol
InChI Key: SBTLFLABILGUMK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ebselen Oxide primarily targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase . It also interacts with specific cysteine thiol groups in proteins . These targets play crucial roles in cellular redox biology and antioxidant defenses .

Mode of Action

This compound mimics the activity of glutathione peroxidase (GPx), an enzyme that catalyzes several essential reactions for the protection of cellular components from oxidative and free radical damage . It operates by a simple, three-step mechanism involving changes in the oxidation state of the active site. Reactive oxygen species (ROS) oxidize the resting state selenol to selenenic acid, which is then reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate . This compound also reacts with the thioredoxin system, acting as a highly efficient oxidant of the reduced thioredoxin .

Biochemical Pathways

This compound affects multiple biochemical pathways. It modulates metallo-proteins, enzymatic cofactors, gene expression, epigenetics, and immune systems . It also inhibits the DNA binding mechanisms of several zinc finger-containing proteins, affecting the expression of downstream genes . Furthermore, it alters the activity of target proteins by direct binding or indirectly regulates protein function .

Pharmacokinetics

It is known that this compound is a lipid-soluble compound , which suggests it may have good bioavailability due to its ability to cross cell membranes

Result of Action

This compound has important effects on inflammation, apoptosis, oxidative stress, cell differentiation, immune regulation, and neurodegenerative disease . It has been shown to initiate apoptosis in malignant cells and prevent the formation of new cancer cells by scavenging free radicals . In addition, this compound increases tumor cell susceptibility to apoptosis by inhibiting TNF-α mediated NF-kB activation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, at low micromolar concentrations, this compound inhibits the flow of reducing equivalents from NADPH-cytochrome P450 reductase to both of its electron acceptors, cytochrome P450 and cytochrome c This suggests that the efficacy and stability of this compound can be affected by the concentration of the compound and the presence of other molecules in its environment

Biochemical Analysis

Biochemical Properties

Ebselen Oxide interacts with specific cysteine thiol groups in proteins . It catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to glutathione peroxidase . This process involves a three-step mechanism where ROS oxidize the resting state selenol to selenenic acid, which is then reduced to the active selenol by glutathione through a selenenyl sulfide intermediate . This compound also reacts with the thioredoxin system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It can alleviate oxidative stress in cells and tissues, restore cells from ROS-induced damage, and potentially prevent diseases caused by oxidative stress . It has been shown to have significant cellular toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves reactions with specific cysteine thiol groups in proteins . It catalyzes the reduction of ROS in a manner similar to glutathione peroxidase . This process involves changes in the oxidation state of the active site Se molecule .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Upon administration into the bloodstream, extracellular this compound is transported as an albumin complex bound to the reactive cysteine residue in albumin . It is difficult to track the intracellular movement of this compound within the cell because it is not fluorescent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to reduce both temporary and permanent noise-induced hearing loss in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways . It targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase .

Transport and Distribution

Upon administration into the bloodstream, extracellular this compound is transported as an albumin complex bound to the reactive cysteine residue in albumin . It is difficult to track the intracellular movement of this compound within the cell because it is not fluorescent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ebselen oxide is typically synthesized through the oxidation of ebselen. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ebselen oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Ebselen oxide stands out due to its unique ability to inhibit a wide range of enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

1-oxo-2-phenyl-1λ4,2-benzoselenazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTLFLABILGUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327255
Record name Ebselen Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104473-83-8
Record name Ebselen Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ebselen Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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